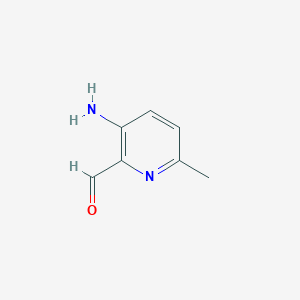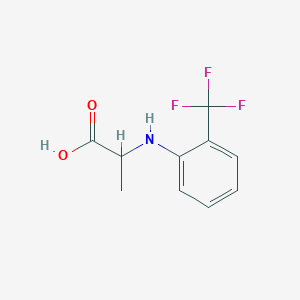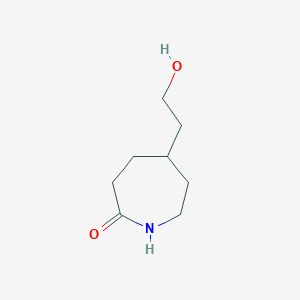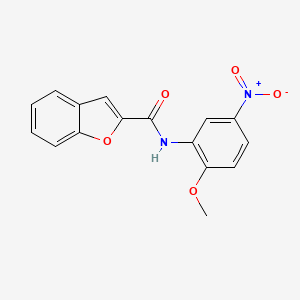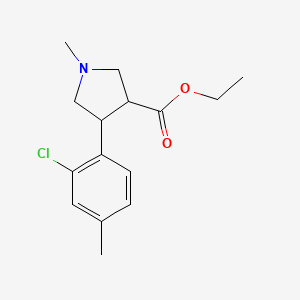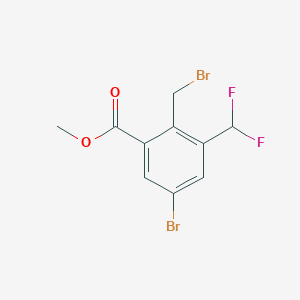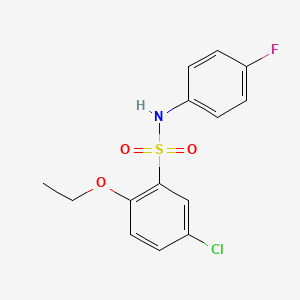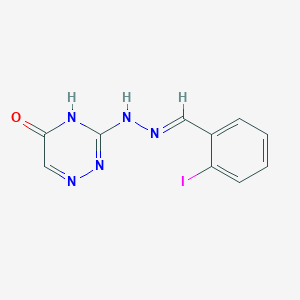![molecular formula C13H15N3O3 B14867260 1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14867260.png)
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The compound’s unique chemical properties make it a subject of interest in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Common synthetic routes include:
Cyclocondensation: This involves the reaction of a pyridine derivative with an appropriate amine and aldehyde under acidic or basic conditions.
Cycloaddition: This method uses a [2+3] cycloaddition reaction between a nitrile and an azide.
Oxidative Cyclization: This involves the oxidation of a precursor molecule to form the imidazo[1,5-a]pyridine ring.
Transannulation: This method involves the rearrangement of a pre-formed ring system to generate the desired heterocycle.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or sensor.
Medicine: Explored for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives and related heterocycles :
Imidazo[1,2-a]pyridine: Similar structure but different ring fusion pattern, leading to different chemical properties and applications.
Imidazo[4,5-b]pyridine: Another isomer with distinct chemical behavior and uses.
Imidazo[4,5-c]pyridine: Known for its use in pharmaceuticals like ambien and miroprofen.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholinomethyl group, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c17-13(18)12-14-10(9-15-5-7-19-8-6-15)11-3-1-2-4-16(11)12/h1-4H,5-9H2,(H,17,18) |
InChI Key |
SEJVTNPLBRGCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C3C=CC=CN3C(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


